Technical Guide: Synthesis and Properties of Thiophene-3-carboxaldoxime
Technical Guide: Synthesis and Properties of Thiophene-3-carboxaldoxime
This guide details the synthesis, physicochemical properties, and applications of Thiophene-3-carboxaldoxime , a critical intermediate in heterocyclic chemistry and drug discovery.
Executive Summary
Thiophene-3-carboxaldoxime (CAS: 148134-23-0) is the oxime derivative of thiophene-3-carboxaldehyde. It serves as a pivotal "switch" intermediate in organic synthesis, capable of being dehydrated to 3-thienylacetonitrile or reduced to 3-thienylmethylamine . In medicinal chemistry, the thiophene ring acts as a bioisostere for the benzene ring, offering altered metabolic stability and electronic properties in drug candidates. This guide provides a validated protocol for its synthesis, mechanistic insights, and characterization standards.
Chemical Profile & Properties[1][2][3][4][5][6][7]
The following data summarizes the core physicochemical attributes of Thiophene-3-carboxaldoxime and its precursor.
| Property | Thiophene-3-carboxaldoxime (Product) | Thiophene-3-carboxaldehyde (Precursor) |
| CAS Number | 148134-23-0 | 498-62-4 |
| Molecular Formula | C₅H₅NOS | C₅H₄OS |
| Molecular Weight | 127.16 g/mol | 112.15 g/mol |
| Physical State | Solid (typically off-white/yellow crystalline) | Liquid (Clear to pale yellow) |
| Melting Point | Experimental determination required (Est. 110–130°C) | -30°C |
| Boiling Point | N/A (Decomposes) | 194–196°C |
| Solubility | Soluble in Ethanol, DMSO, DCM; Poor in Water | Miscible with organic solvents |
| pKa (Predicted) | ~11.0 (Oxime OH) | N/A |
Synthesis Protocol
Reaction Overview
The synthesis involves the condensation of thiophene-3-carboxaldehyde with hydroxylamine hydrochloride in a buffered ethanolic solution. A base (Sodium Carbonate) is employed to neutralize the hydrochloride salt, liberating the free hydroxylamine nucleophile.
Experimental Workflow Diagram
Figure 1: Step-by-step experimental workflow for the synthesis of Thiophene-3-carboxaldoxime.
Detailed Methodology
Reagents:
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Thiophene-3-carboxaldehyde (1.0 eq, 112 mg/mmol)
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Hydroxylamine Hydrochloride (1.2 eq, 83.4 mg/mmol)
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Sodium Carbonate (Na₂CO₃) (1.2 eq, anhydrous)
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Solvent: Ethanol/Water (1:1 v/v)
Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.2 eq) in a minimum amount of water.
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Neutralization: Slowly add Sodium Carbonate (0.6 eq if using Na₂CO₃, or 1.2 eq if using NaOH) to the hydroxylamine solution. Note: Evolution of CO₂ gas will occur.
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Addition: Dissolve Thiophene-3-carboxaldehyde (1.0 eq) in Ethanol (equal volume to the water used). Add this solution dropwise to the aqueous hydroxylamine mixture.
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Reaction: Stir the mixture vigorously.
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Option A (Room Temp): Stir for 4–12 hours.
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Option B (Reflux): Heat to 60–80°C for 1–2 hours to accelerate conversion.
-
-
Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 3:1). The aldehyde spot (high Rf) should disappear, replaced by the more polar oxime spot.
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Workup:
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Rotary evaporate the ethanol.
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Add ice-cold water to the residue. The oxime typically precipitates as a solid.
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Filtration: Collect the solid by vacuum filtration and wash with cold water.
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Alternative: If no precipitate forms (oiling out), extract with Dichloromethane (3 x 15 mL), dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc if necessary to obtain the pure (E)-isomer.
Mechanistic Insight
The formation of the oxime proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to form the C=N double bond.
Figure 2: Mechanistic pathway of oxime formation.
Characterization & Quality Control
To ensure scientific integrity, the isolated product must be validated using the following spectral markers.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃/DMSO-d₆, 400 MHz):
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Aldehyde Proton (Precursor): Disappearance of the singlet at δ 9.92 ppm .
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Oxime Proton (Product): Appearance of a singlet at δ 8.10 – 8.30 ppm (CH=N).
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Hydroxyl Proton: Broad singlet at δ 10.0 – 11.5 ppm (exchangeable with D₂O).
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Thiophene Ring Protons: Multiplets in the range of δ 7.30 – 7.60 ppm .
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Infrared Spectroscopy (FT-IR)
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O-H Stretch: Broad band at 3200–3400 cm⁻¹ .
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C=N Stretch: Sharp peak at 1620–1640 cm⁻¹ (Diagnostic for oximes).
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N-O Stretch: Medium band at 930–960 cm⁻¹ .
Applications in Drug Development
Thiophene-3-carboxaldoxime is not just an end-product but a versatile scaffold:
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Nitrile Synthesis: Dehydration with acetic anhydride or SOCl₂ yields Thiophene-3-carbonitrile , a precursor for tetrazoles (angiotensin II receptor antagonists).
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Amine Synthesis: Reduction (e.g., Zn/AcOH or LAH) yields (Thiophen-3-yl)methanamine , a building block for kinase inhibitors.
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Isoxazole Formation: [3+2] Cycloaddition with alkynes generates isoxazole derivatives, which are potent pharmacophores in anti-inflammatory drugs (e.g., Valdecoxib analogs).
References
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Biosynth. (n.d.). Thiophene-3-carboxaldehyde | 498-62-4.[1][2][3] Retrieved from
-
PubChem. (n.d.).[4] Thiophene-3-carboxaldoxime (Compound). National Library of Medicine. Retrieved from
-
Organic Syntheses. (1951). 2-Thiophenecarboxaldehyde.[5] Org. Synth. 1951, 31, 108. (Reference for general thiophene aldehyde reactivity). Retrieved from
-
ChemicalBook. (n.d.). 3-Thiophenecarboxaldehyde NMR Spectrum. Retrieved from
-
BenchChem. (2025). Applications of Thiophene Derivatives in Medicinal Chemistry. Retrieved from
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-Thiophenecarboxaldehyde(498-62-4) 1H NMR spectrum [chemicalbook.com]
- 3. 3-Thiophenecarboxaldehyde | CAS#:498-62-4 | Chemsrc [chemsrc.com]
- 4. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
